

# Introduction: The Molecular Architecture and Utility of a Versatile Reagent

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## Compound of Interest

Compound Name: *2,4,5-Trichlorobenzenesulfonyl chloride*

Cat. No.: *B091932*

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**2,4,5-Trichlorobenzenesulfonyl chloride** is a multifaceted chemical compound, appearing as a white or cream-colored crystalline solid, that serves as a pivotal building block in advanced organic synthesis.<sup>[1][2]</sup> Known formally as 2,4,5-trichlorobenzene-1-sulfonyl chloride, this reagent is extensively utilized in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its principal function is as a potent sulfonylating agent, enabling the strategic introduction of the 2,4,5-trichlorobenzenesulfonyl moiety into target molecules.<sup>[1]</sup> This structural modification is often employed to enhance biological activity, leading to the development of novel sulfonamide drugs, herbicides, and fungicides.<sup>[1]</sup> The compound's unique polychlorinated structure not only increases its reactivity but also offers specific steric and electronic properties that are leveraged for complex chemical transformations with high specificity.<sup>[1]</sup>

Property	Value	Source
CAS Number	15945-07-0	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>4</sub> O <sub>2</sub> S	[1][4]
Molecular Weight	279.96 g/mol	[1][3]
Melting Point	65-70 °C	[1][2][3]
Appearance	White to cream-colored crystalline solid	[1][2]
Synonyms	2,4,5-Trichlorobenzene-1-sulfonyl chloride, 2,4,5-trichlorophenylsulfonyl chloride	[1]

## Primary Reactive Locus: The Highly Electrophilic Sulfonyl Chloride Functional Group

The dominant site of chemical reactivity on the **2,4,5-trichlorobenzenesulfonyl chloride** molecule is the sulfonyl chloride (-SO<sub>2</sub>Cl) group. The central sulfur atom is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant electron deficiency, rendering the sulfur atom a hard and highly reactive electrophile.[5] Consequently, this site is exceptionally susceptible to attack by a wide array of nucleophiles.[5][6] The primary mechanism governing reactions at this site is nucleophilic substitution, where a nucleophile displaces the chloride ion, which serves as an excellent leaving group.[5]

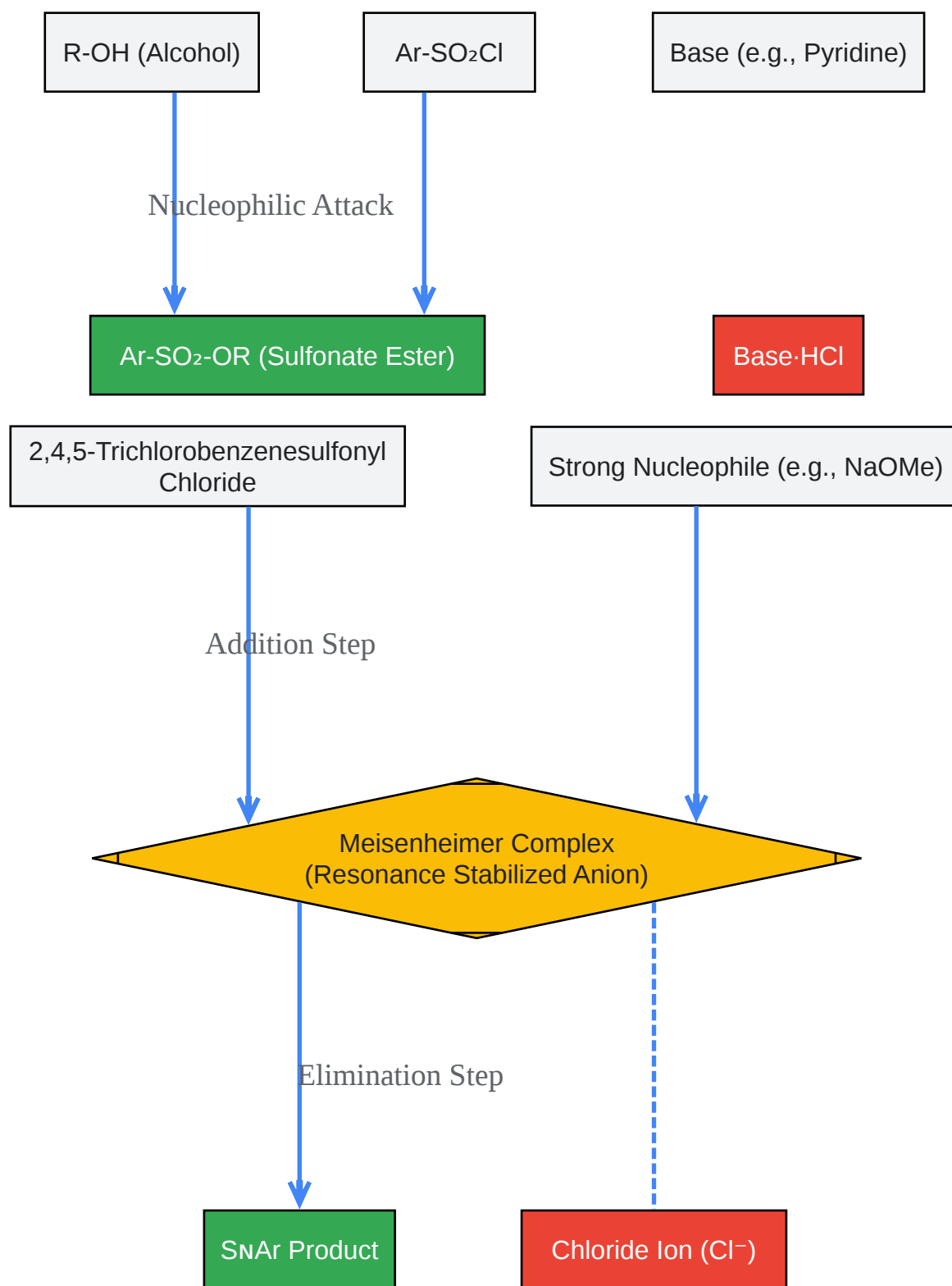
This reactivity is the cornerstone of its utility, allowing for the facile synthesis of sulfonamides and sulfonic esters, which are crucial intermediates and final products in medicinal chemistry and materials science.[1][3][5]

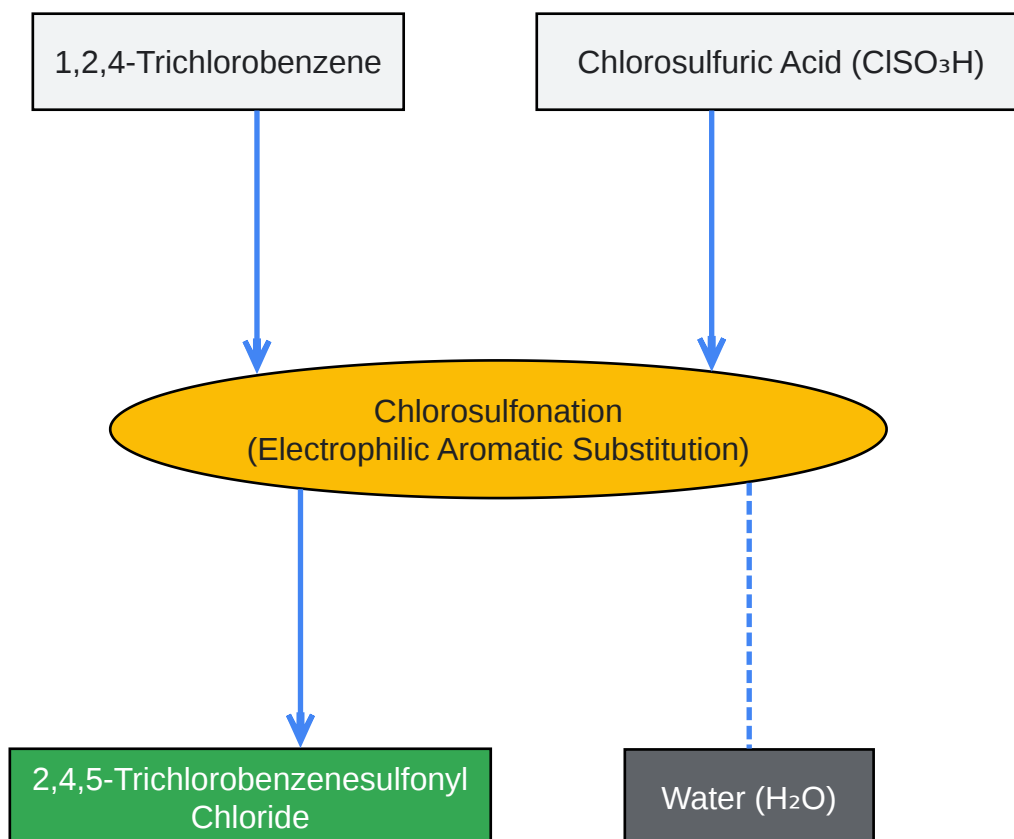
## Reaction with Amines: Synthesis of Sulfonamides

The reaction between **2,4,5-trichlorobenzenesulfonyl chloride** and primary or secondary amines is a robust and widely used method for the formation of sulfonamides. These products

are a prominent class of compounds with extensive applications, most notably as antibacterial drugs.[\[1\]](#)[\[5\]](#)

**Mechanism:** The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide product.





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